molecular formula C21H22O4S B2439371 Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate CAS No. 2415570-42-0

Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate

Cat. No.: B2439371
CAS No.: 2415570-42-0
M. Wt: 370.46
InChI Key: ZACNLQVOWKQLJH-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound that belongs to the class of sulfonates This compound is characterized by the presence of a naphthalene ring fused with a benzene ring, which is further substituted with methoxy, methyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of a suitable benzene derivative followed by the introduction of the naphthalene moiety. The reaction conditions often require the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. Subsequent steps may involve Friedel-Crafts alkylation or acylation to introduce the desired substituents on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial processes also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonate groups to sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can form strong ionic interactions with proteins or enzymes, potentially inhibiting their activity. The naphthalene and benzene rings provide hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of methoxy, methyl, and isopropyl groups enhances its solubility and interaction with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

naphthalen-1-yl 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4S/c1-14(2)18-13-21(20(24-4)12-15(18)3)26(22,23)25-19-11-7-9-16-8-5-6-10-17(16)19/h5-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACNLQVOWKQLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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